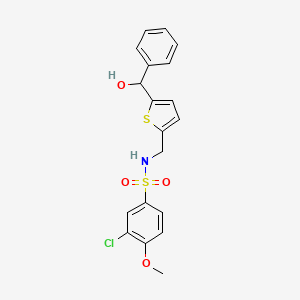

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S2/c1-25-17-9-8-15(11-16(17)20)27(23,24)21-12-14-7-10-18(26-14)19(22)13-5-3-2-4-6-13/h2-11,19,21-22H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBNAVROPHSBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, which includes a thiophene moiety and a sulfonamide group, suggests diverse biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₈ClN₁O₄S₂

- Molecular Weight : 423.9 g/mol

- CAS Number : 1797965-83-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide. For instance, benzensulfonamides have been shown to exhibit cytotoxic effects in various cancer cell lines:

The compound's structural components may enhance its binding affinity to target proteins involved in cancer progression, such as tubulin, leading to inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown promise in reducing inflammation. Compounds with similar thiophene structures have demonstrated efficacy in inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6:

| Study | Inhibition (%) | Target Cytokine |

|---|---|---|

| LPS-stimulated THP1 cells | 97.7% at 10 mM | TNF-alpha |

| Mononuclear cells from human blood | Significant reduction | IL-6 |

The biological activity of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

- Caspase Activation : The induction of apoptosis is facilitated by the activation of caspases, which are crucial for programmed cell death .

- Cytokine Modulation : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A recent investigation into benzensulfonamides revealed that modifications in their structure could significantly enhance their anticancer activity against various cell lines, including breast and leukemia cancers .

- Inflammation Studies : Research focusing on thiophene derivatives indicated that these compounds could effectively reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases .

Comparación Con Compuestos Similares

Key Structural Features :

- Benzenesulfonamide backbone : Provides a rigid scaffold for functional group attachment.

- Chloro and methoxy substituents : Electron-withdrawing (Cl) and electron-donating (OCH₃) groups that modulate electronic properties.

Structural Analogues and Their Properties

The target compound shares structural similarities with several sulfonamide derivatives reported in the literature. Below is a comparative analysis of key compounds:

Table 1: Structural and Physical Properties of Selected Sulfonamides

Key Observations :

Melting Points: Compound 28 exhibits a high melting point (287–289°C), likely due to strong intermolecular interactions (e.g., π-π stacking from the trifluoromethylphenyl group) . The lower melting point of compound 11 (177–180°C) may reflect reduced crystallinity from the flexible imidazole and dioxolane substituents .

Electronic Effects :

- The trifluoromethyl group in 28 is strongly electron-withdrawing, enhancing electrophilic character, whereas the hydroxyphenyl group in the target compound introduces both electron-donating (OH) and steric effects .

- Simple analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide lack complex side chains, resulting in lower molecular weights and simpler solubility profiles .

Key Observations :

- Coupling Reactions : Compound 28 is synthesized via condensation of a glyoxal hydrate derivative, highlighting the use of aromatic aldehydes in forming triazine-linked sulfonamides .

- Nucleophilic Substitution : Simpler derivatives like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide are synthesized via direct sulfonylation of anilines .

- The target compound’s hydroxyphenylmethyl-thiophene side chain likely requires multi-step synthesis, including thiophene functionalization and hydroxyphenyl coupling.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of sulfonamide derivatives typically involves reacting an amine with a sulfonyl chloride under basic conditions. For example, analogous compounds like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide are synthesized using 5-amino-2-methoxyaniline and 3,4-dichlorobenzenesulfonyl chloride in the presence of triethylamine or pyridine to neutralize HCl . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Base choice : Pyridine or triethylamine improves yield by trapping acid byproducts.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography or recrystallization is critical for isolating the pure product .

Q. How can X-ray crystallography and spectroscopic methods be integrated for structural validation?

- X-ray crystallography : Use SHELX software for structure solution and refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data and high-resolution structures . For example, sulfonamide derivatives like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide were resolved using SHELX, with R-factors < 5% .

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy and sulfonamide groups).

- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretching) and ~1150 cm (S=O symmetric stretching) validate sulfonamide formation .

Q. What methodologies are used to assess biological activity in sulfonamide derivatives?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations.

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., carbonic anhydrase inhibition) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways?

- DFT calculations : Predict reaction intermediates and transition states (e.g., sulfonamide bond formation).

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial dihydropteroate synthase) to prioritize synthesis .

- Example: Analogous compounds showed improved binding affinity when electron-withdrawing groups (e.g., Cl) were introduced .

Q. How should contradictory spectroscopic or crystallographic data be resolved?

- Cross-validation : Compare NMR/IR data with X-ray-derived bond lengths and angles. For instance, a discrepancy in sulfonamide S–N bond length (1.60–1.65 Å crystallographically vs. 1.63 Å computationally) may indicate dynamic effects or crystal packing .

- High-resolution techniques : Use synchrotron X-ray sources to resolve ambiguities in electron density maps .

Q. What challenges arise in resolving the crystal structure of this compound?

- Disorder : Flexible thiophene or benzyl groups may require TLS refinement in SHELXL .

- Twinned crystals : Use the TWINROTMAT command in SHELXL to model twin domains .

- Hydrogen bonding : Map interactions (e.g., N–H···O=S) to validate supramolecular packing .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Variation of substituents : Synthesize analogs with modified methoxy, chloro, or thiophene groups.

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide and hydroxybenzyl) using 3D-QSAR .

- Example: Substituting the phenyl group with electron-deficient rings enhanced antibacterial activity in related compounds .

Q. What strategies mitigate side reactions during synthesis?

- Protecting groups : Temporarily shield reactive hydroxy or amino groups (e.g., using tert-butyldimethylsilyl).

- Kinetic control : Slow addition of sulfonyl chloride to avoid dimerization.

- HPLC-MS monitoring : Detect intermediates and adjust conditions in real time .

Q. How is thermal stability evaluated for formulation studies?

- TGA/DSC : Determine decomposition temperatures (T) under nitrogen. Sulfonamides typically show T > 200°C.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How do structural analogs inform the design of derivatives with improved properties?

- Comparative crystallography : Overlay structures (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify conserved interactions .

- Solubility optimization : Introduce polar groups (e.g., morpholine) while maintaining logP < 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.